molecular formula C10H8BrN B129130 7-(Bromomethyl)isoquinoline CAS No. 158654-75-2

7-(Bromomethyl)isoquinoline

Cat. No.: B129130
CAS No.: 158654-75-2
M. Wt: 222.08 g/mol
InChI Key: CIIDCMOAXHCLDK-UHFFFAOYSA-N
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Description

7-(Bromomethyl)isoquinoline is a chemical compound with the molecular formula C10H8BrN It is a derivative of isoquinoline, where a bromomethyl group is attached to the seventh position of the isoquinoline ring

Scientific Research Applications

7-(Bromomethyl)isoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex isoquinoline derivatives.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a precursor for bioactive compounds.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Safety and Hazards

7-(Bromomethyl)isoquinoline may cause skin irritation, serious eye irritation, and respiratory irritation . It should be handled with care, avoiding contact with skin and eyes, and inhalation .

Biochemical Analysis

Biochemical Properties

7-(Bromomethyl)isoquinoline plays a significant role in biochemical reactions, particularly in the study of enzyme interactions and protein modifications. This compound is known to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances in the body . Additionally, this compound can bind to proteins and other biomolecules, influencing their structure and function. These interactions are crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in cell function. It also affects gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell. Furthermore, this compound impacts cellular metabolism by influencing the activity of metabolic enzymes and pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with biomolecules such as enzymes and receptors . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. For example, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis. Additionally, this compound can influence gene expression by interacting with DNA and transcription factors, leading to changes in the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as exposure to light or heat Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . At low doses, this compound can have beneficial effects, such as modulating enzyme activity and improving cellular function. At high doses, this compound can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels. These findings are crucial for determining the safe and effective use of this compound in research and potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. The metabolic pathways of this compound can influence metabolic flux and the levels of specific metabolites, thereby affecting overall cellular metabolism. Understanding these pathways is essential for elucidating the compound’s role in biochemical processes and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . This compound can be transported across cell membranes by specific transporters, allowing it to reach different cellular compartments and tissues. Once inside the cell, this compound can bind to proteins and other biomolecules, influencing its localization and accumulation. These interactions are important for understanding the compound’s bioavailability and its potential effects on cellular function.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . This compound can be directed to specific cellular compartments or organelles, such as the nucleus, mitochondria, or endoplasmic reticulum, based on its interactions with targeting signals. Additionally, post-translational modifications such as phosphorylation or ubiquitination can affect the localization and activity of this compound. Understanding the subcellular localization of this compound is crucial for elucidating its role in cellular processes and its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-(Bromomethyl)isoquinoline typically involves the bromination of isoquinoline derivatives. One common method is the bromination of 7-methylisoquinoline using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 7-(Bromomethyl)isoquinoline undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form isoquinoline carboxylic acids or other derivatives.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other functional groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed:

    Nucleophilic Substitution: Isoquinoline derivatives with various functional groups.

    Oxidation: Isoquinoline carboxylic acids or ketones.

    Reduction: Methylisoquinoline or other reduced derivatives.

Comparison with Similar Compounds

    7-Fluoromethylisoquinoline: Similar structure but with a fluoromethyl group instead of a bromomethyl group.

    7-Chloromethylisoquinoline: Contains a chloromethyl group, offering different reactivity and properties.

    7-Methylisoquinoline: Lacks the halogen atom, resulting in different chemical behavior.

Uniqueness: 7-(Bromomethyl)isoquinoline is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its fluorinated, chlorinated, or non-halogenated counterparts. This makes it particularly useful in specific synthetic applications where bromine’s reactivity is advantageous.

Properties

IUPAC Name

7-(bromomethyl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN/c11-6-8-1-2-9-3-4-12-7-10(9)5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIIDCMOAXHCLDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN=C2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20622642
Record name 7-(Bromomethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158654-75-2
Record name 7-(Bromomethyl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20622642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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